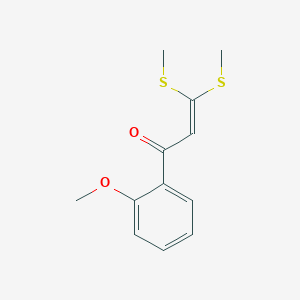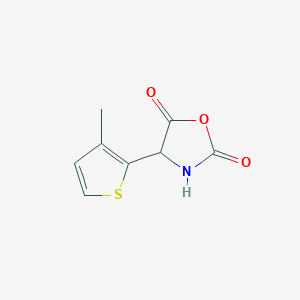
4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione: is a chemical compound belonging to the class of oxazolidinones, which are characterized by a five-membered ring containing oxygen, nitrogen, and a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methylthiophene-2-carboxylic acid with an appropriate amine in the presence of a dehydrating agent to form the oxazolidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted oxazolidinones.
科学的研究の応用
Chemistry: In chemistry, 4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.
Medicine: Research has indicated that 4-(3-Methyl-2-thienyl)oxazolidinone derivatives may have therapeutic potential in treating diseases such as cancer and inflammatory conditions. Its mechanism of action involves the inhibition of specific enzymes or pathways involved in disease progression.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which 4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione exerts its effects involves the interaction with specific molecular targets and pathways. For example, in the case of antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
類似化合物との比較
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.
Oxazolidinones: Other oxazolidinone derivatives with different substituents may have varying degrees of biological activity and chemical reactivity.
Uniqueness: 4-(3-Methyl-2-thienyl)oxazolidine-2,5-dione stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
特性
分子式 |
C8H7NO3S |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
4-(3-methylthiophen-2-yl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H7NO3S/c1-4-2-3-13-6(4)5-7(10)12-8(11)9-5/h2-3,5H,1H3,(H,9,11) |
InChIキー |
KJPCHEODOQNHGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



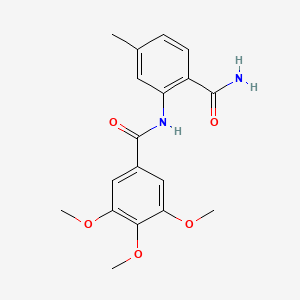

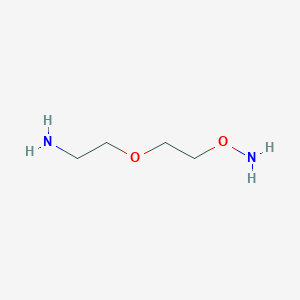
![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)

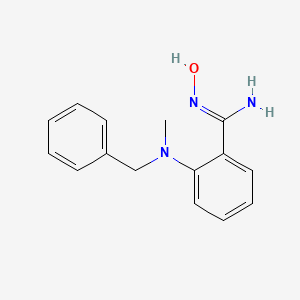
![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)

![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)

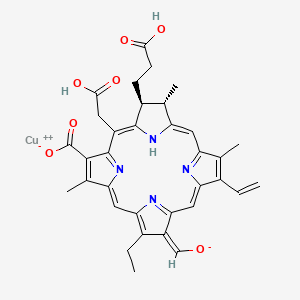
![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
